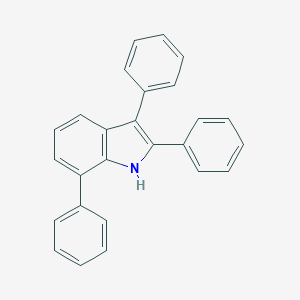
2,3,7-Triphenyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7-Triphenyl-1H-indole is a heterocyclic organic compound that has been widely studied for its potential applications in various fields. Its unique structure and chemical properties have led to its use in scientific research, particularly in the study of biological processes and mechanisms. In
Mechanism of Action
The mechanism of action of 2,3,7-Triphenyl-1H-indole is not fully understood. However, it is believed to act through a variety of mechanisms, including:
1. Inhibition of Enzymes: 2,3,7-Triphenyl-1H-indole has been shown to inhibit the activity of various enzymes, including protein kinases and topoisomerases.
2. DNA Intercalation: 2,3,7-Triphenyl-1H-indole has been shown to intercalate into DNA, which can lead to DNA damage and cell death.
3. Oxidative Stress: 2,3,7-Triphenyl-1H-indole has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,3,7-Triphenyl-1H-indole have been studied in various cell lines and animal models. Some of the reported effects include:
1. Anti-cancer Properties: 2,3,7-Triphenyl-1H-indole has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
2. Neuroprotective Effects: 2,3,7-Triphenyl-1H-indole has been shown to protect against oxidative stress-induced neuronal damage and to improve cognitive function in animal models of neurodegenerative diseases.
3. Anti-inflammatory Properties: 2,3,7-Triphenyl-1H-indole has been shown to have anti-inflammatory properties, which can reduce inflammation and tissue damage in various disease models.
Advantages and Limitations for Lab Experiments
The use of 2,3,7-Triphenyl-1H-indole in scientific research has several advantages and limitations. Some of the advantages include:
1. Well-established
Future Directions
There are several future directions for research on 2,3,7-Triphenyl-1H-indole. Some of the areas that warrant further investigation include:
1. Structure-Activity Relationship Studies: Further studies on the structure-activity relationship of 2,3,7-Triphenyl-1H-indole can help to identify analogs with improved pharmacological properties.
2. Mechanistic Studies: Further studies on the mechanism of action of 2,3,7-Triphenyl-1H-indole can help to elucidate its biological effects and identify potential targets for drug development.
3. In vivo Studies: Further studies on the in vivo pharmacokinetics and pharmacodynamics of 2,3,7-Triphenyl-1H-indole can help to determine its potential therapeutic applications and identify any potential toxicity concerns.
Conclusion:
In conclusion, 2,3,7-Triphenyl-1H-indole is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. Its unique chemical structure and properties make it an attractive candidate for the study of biological processes and mechanisms. Further research is needed to fully elucidate the mechanism of action of 2,3,7-Triphenyl-1H-indole and to determine its potential therapeutic applications.
Synthesis Methods
The synthesis of 2,3,7-Triphenyl-1H-indole has been well-established, and various modifications to the reaction conditions have been reported in the literature.
2. Unique Chemical Properties: The unique chemical structure and properties of 2,3,7-Triphenyl-1H-indole make it an attractive candidate for the study of biological processes and mechanisms.
3. Potential Therapeutic Applications: 2,3,7-Triphenyl-1H-indole has shown promise as a potential lead compound for the development of new drugs.
Some of the limitations of using 2,3,7-Triphenyl-1H-indole in lab experiments include:
1. Limited Bioavailability: 2,3,7-Triphenyl-1H-indole has limited bioavailability, which can limit its effectiveness in vivo.
2. Lack of Selectivity: 2,3,7-Triphenyl-1H-indole has been shown to have limited selectivity for specific targets, which can lead to off-target effects.
3. Potential Toxicity: The potential toxicity of 2,3,7-Triphenyl-1H-indole has not been fully characterized, which can limit its use in certain applications.
Scientific Research Applications
2,3,7-Triphenyl-1H-indole has been widely studied for its potential applications in various fields of scientific research. In particular, its unique chemical structure and properties make it an attractive candidate for the study of biological processes and mechanisms. Some of the areas where this compound has been studied include:
1. Drug Discovery: 2,3,7-Triphenyl-1H-indole has been investigated as a potential lead compound for the development of new drugs. Its chemical structure has been modified to create analogs with improved pharmacological properties, such as increased potency and selectivity.
2. Cancer Research: 2,3,7-Triphenyl-1H-indole has been shown to have anti-cancer properties. It has been studied in vitro and in vivo for its ability to inhibit cancer cell proliferation and induce apoptosis.
3. Neurodegenerative Diseases: 2,3,7-Triphenyl-1H-indole has been investigated for its potential neuroprotective effects. It has been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage.
properties
CAS RN |
1247-96-7 |
|---|---|
Product Name |
2,3,7-Triphenyl-1H-indole |
Molecular Formula |
C26H19N |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2,3,7-triphenyl-1H-indole |
InChI |
InChI=1S/C26H19N/c1-4-11-19(12-5-1)22-17-10-18-23-24(20-13-6-2-7-14-20)25(27-26(22)23)21-15-8-3-9-16-21/h1-18,27H |
InChI Key |
YTVWMYIAUIKCCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
synonyms |
2,3,7-Triphenyl-1H-indole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





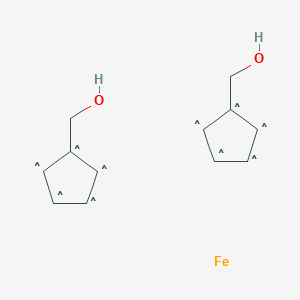
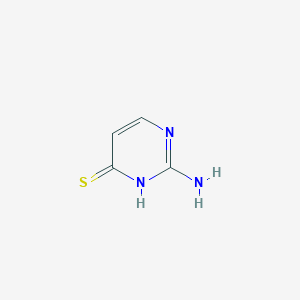
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
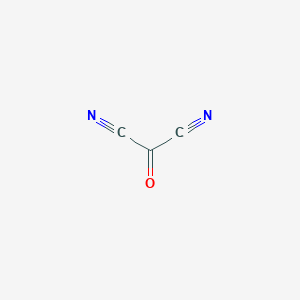
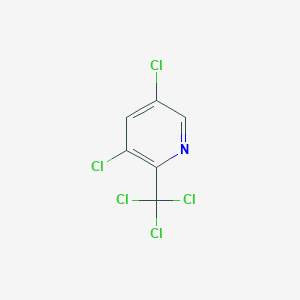
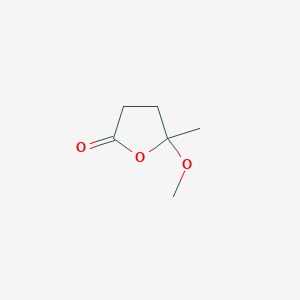


![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
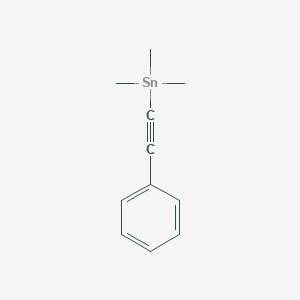
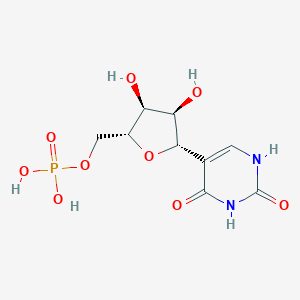
![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)